molecular formula C4H10O2S B14490917 2-Sulfanylbutane-1,4-diol CAS No. 64131-52-8

2-Sulfanylbutane-1,4-diol

Cat. No.: B14490917
CAS No.: 64131-52-8
M. Wt: 122.19 g/mol
InChI Key: GJRLHZCKWCARHD-UHFFFAOYSA-N
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Description

2-Sulfanylbutane-1,4-diol is an organic compound with the molecular formula C4H10O2S It is a thiol-containing diol, characterized by the presence of both hydroxyl (-OH) and sulfanyl (-SH) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylbutane-1,4-diol typically involves the reaction of 1,4-butanediol with hydrogen sulfide (H2S) under specific conditions. One common method is the thiolation of 1,4-butanediol using a thiolating agent such as thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include a temperature range of 50-100°C and a suitable solvent like ethanol or water.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylbutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halides or esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), acetic anhydride (Ac2O)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Halides, esters

Scientific Research Applications

2-Sulfanylbutane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and protein function.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties, such as enhanced flexibility and durability.

Mechanism of Action

The mechanism of action of 2-Sulfanylbutane-1,4-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity through the formation of disulfide bonds or other covalent modifications.

    Pathways Involved: It can influence redox signaling pathways, affecting cellular processes such as apoptosis, proliferation, and differentiation. The presence of both hydroxyl and sulfanyl groups allows it to participate in a wide range of biochemical reactions.

Comparison with Similar Compounds

    1,4-Butanediol: A diol with the formula C4H10O2, used in the production of plastics and solvents.

    2-Butyne-1,4-diol: An alkyne-containing diol with the formula C4H6O2, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of 2-Sulfanylbutane-1,4-diol:

  • The presence of the sulfanyl group distinguishes it from other diols, providing unique chemical reactivity and potential applications.
  • Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.
  • The dual functionality of hydroxyl and sulfanyl groups allows it to interact with a wide range of biological targets, making it a valuable compound in biomedical research.

Properties

CAS No.

64131-52-8

Molecular Formula

C4H10O2S

Molecular Weight

122.19 g/mol

IUPAC Name

2-sulfanylbutane-1,4-diol

InChI

InChI=1S/C4H10O2S/c5-2-1-4(7)3-6/h4-7H,1-3H2

InChI Key

GJRLHZCKWCARHD-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CO)S

Origin of Product

United States

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